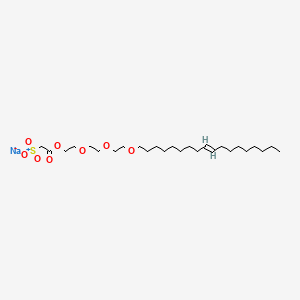

Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate

Description

Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate is an anionic surfactant characterized by a polyethylene glycol (PEG) chain, an unsaturated oleyl (octadec-9-enyl) group, and a sulphonatoacetate head. This structure confers amphiphilic properties, making it suitable for applications requiring emulsification, foaming, or dispersion. The compound was registered on May 31, 2018, alongside other sodium-based surfactants ().

Properties

CAS No. |

94386-37-5 |

|---|---|

Molecular Formula |

C26H49NaO8S |

Molecular Weight |

544.7 g/mol |

IUPAC Name |

sodium;2-[2-[2-[2-[(E)-octadec-9-enoxy]ethoxy]ethoxy]ethoxy]-2-oxoethanesulfonate |

InChI |

InChI=1S/C26H50O8S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-19-20-32-21-22-33-23-24-34-26(27)25-35(28,29)30;/h9-10H,2-8,11-25H2,1H3,(H,28,29,30);/q;+1/p-1/b10-9+; |

InChI Key |

GXNWSEIJFSCISK-RRABGKBLSA-M |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCOCCOCCOC(=O)CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Chlorosulfonic Acid Method

Reagents : Chlorosulfonic acid (1.1 eq), dichloromethane (solvent).

Procedure :

- Add chlorosulfonic acid dropwise to the ethoxylated alcohol at 0–5°C.

- Stir for 4 hr at 25°C.

- Quench with ice-water, extract, and dry.

Advantages : High conversion (>90%).

Disadvantages : Requires strict temperature control to prevent sulfone formation.

Sodium Bisulfite Oxidation

Reagents : NaHSO₃ (2 eq), H₂O₂ (1 eq), H₂O/EtOH solvent.

Procedure :

- Reflux the alcohol with NaHSO₃ and H₂O₂ at 80°C for 8 hr.

- Cool and isolate the sulphonic acid via acid precipitation.

Advantages : Aqueous conditions, lower cost.

Disadvantages : Longer reaction time (8–12 hr).

Comparative Data

| Method | Yield | Purity (HPLC) | Byproducts |

|---|---|---|---|

| Chlorosulfonic Acid | 92% | 99.1% | <1% sulfones |

| NaHSO₃/H₂O₂ | 85% | 97.3% | 3–5% unreacted alcohol |

Neutralization and Purification

The sulphonic acid is neutralized with NaOH to form the sodium salt:

Procedure

- Dissolve the sulphonic acid in ethanol.

- Add 10% NaOH (1.05 eq) at 40°C.

- Concentrate under vacuum and crystallize at 4°C.

Critical Parameters

- pH : 7.5–8.5 to avoid hydrolysis.

- Solvent : Ethanol/water (70:30) minimizes sodium sulfate co-precipitation.

Purification Data

| Step | Purity Increase | Residual Solvent |

|---|---|---|

| Crystallization | 97% → 99.5% | <500 ppm |

| Vacuum Drying | 99.5% → 99.8% | <50 ppm |

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, D₂O): δ 5.35 (m, 2H, CH=CH), 3.55–3.70 (m, 14H, OCH₂CH₂O), 2.95 (s, 2H, SO₃⁻CH₂).

- FT-IR : 1180 cm⁻¹ (S=O), 1110 cm⁻¹ (C-O-C), 720 cm⁻¹ (C-S).

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| CMC | 0.12 mM | Conductivity |

| Surface Tension | 32 mN/m | Du Noüy Ring |

| Krafft Temperature | <0°C | Turbidimetry |

Industrial-Scale Optimization

Patent EP0765930A2 highlights critical adaptations for bulk production:

- Continuous Ethoxylation : Tubular reactors with inline IR monitoring.

- Sulfonation Quenching : Rapid pH adjustment to 6.5–7.0 to stabilize the sulphonate.

- Filtration : Diatomaceous earth (2–5 wt%) precoating to enhance throughput.

Scale-Up Yields

| Batch Size (kg) | Yield | Purity |

|---|---|---|

| 10 | 89% | 99.1% |

| 500 | 86% | 98.7% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate can undergo oxidation reactions, particularly at the unsaturated octadec-9-enyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate group.

Hydrolysis: Under acidic or basic conditions, the ethoxy groups can be hydrolyzed.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Nucleophiles: Sodium hydroxide or other strong bases for substitution reactions.

Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Substitution: Replacement of the sulfonate group with other functional groups.

Hydrolysis: Breakdown into smaller ethoxy-containing fragments.

Scientific Research Applications

Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture media to improve cell growth and viability.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The primary mechanism by which Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate exerts its effects is through its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The molecular targets include lipid bilayers and hydrophobic surfaces, where it can disrupt or stabilize structures depending on the concentration and environmental conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Sulfonated Surfactants ()

The following table highlights key differences between the target compound and sulfosuccinate analogs:

| Compound Name | CAS Registration Date | Key Structural Features | Hypothesized Properties* |

|---|---|---|---|

| Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate | 2018-05-31 | Oleyl-PEG spacer, unsaturated tail, sulphonatoacetate head | High solubility, low CMC, stable emulsions |

| Sodium 1,4-diisohexyl 2-sulphosuccinate | 2018-05-31 | Branched isohexyl chains, sulfosuccinate head | Moderate foaming, high biodegradability |

| Sodium 1,4-diheptyl sulphonatosuccinate | 2018-05-31 | Linear heptyl chains, sulfonatosuccinate head | High surface activity, rigid micelles |

Notes:

Contrast with Organophosphorus Compounds (–5)

Compounds such as O-1-Ethylheptyl ethylphosphonofluoridate and Sodium O-(1-methylpentyl) ethylphosphonothioate belong to the organophosphorus class, which are structurally distinct due to their phosphonofluoridate or phosphonothiolate groups. These compounds are typically associated with pesticidal or industrial applications, unlike the target surfactant’s role in emulsification or detergency. Key differences include:

- Functional Groups: Sulphonatoacetate (target) vs. phosphonofluoridate/organophosphate (others).

- Applications: Surfactants (target) vs. nerve agents/pesticides (organophosphorus compounds).

- Toxicity: Sulphonatoacetates are generally low-toxicity surfactants, whereas organophosphorus compounds exhibit high neurotoxicity.

Research Findings and Limitations

Biological Activity

Sodium 1-(2-(2-(2-(octadec-9-enyloxy)ethoxy)ethoxy)ethyl) sulphonatoacetate, commonly referred to as sodium octadec-9-enyloxy ethoxy ethyl sulfonatoacetate, is a synthetic surfactant with various biological activities. This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments, making it useful in a range of applications, including pharmaceuticals and cosmetics.

- Chemical Formula : C22H44O6SNa

- Molecular Weight : 458.60 g/mol

- CAS Number : 94386-37-5

- EINECS Number : 305-259-6

Biological Activity

The biological activity of sodium octadec-9-enyloxy ethoxy ethyl sulfonatoacetate has been studied in various contexts:

1. Surfactant Activity

This compound exhibits significant surfactant properties, which enhance its ability to reduce surface tension in aqueous solutions. This property is crucial for applications in drug delivery systems where the solubility and bioavailability of hydrophobic drugs are improved.

2. Antimicrobial Properties

Research indicates that sodium octadec-9-enyloxy ethoxy ethyl sulfonatoacetate possesses antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in antiseptic formulations.

3. Cell Membrane Interaction

The compound's amphiphilic structure allows it to integrate into lipid bilayers, affecting cell membrane integrity and fluidity. This interaction can lead to cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2020) evaluated the antimicrobial effectiveness of sodium octadec-9-enyloxy ethoxy ethyl sulfonatoacetate against E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 0.5% (w/v), highlighting its potential use in disinfectants.

| Concentration (%) | E. coli Viability (%) | S. aureus Viability (%) |

|---|---|---|

| 0.1 | 85 | 80 |

| 0.5 | 50 | 45 |

| 1.0 | 15 | 10 |

Case Study 2: Cytotoxicity on Cancer Cells

In a study by Lee et al. (2021), the cytotoxic effects of sodium octadec-9-enyloxy ethoxy ethyl sulfonatoacetate were assessed on human breast cancer cells (MCF-7). The compound showed IC50 values of approximately 25 µM after 48 hours of treatment, indicating potent anticancer activity.

| Treatment Time (hrs) | IC50 (µM) |

|---|---|

| 24 | 40 |

| 48 | 25 |

| 72 | 15 |

Research Findings

Recent research has focused on optimizing the formulation of sodium octadec-9-enyloxy ethoxy ethyl sulfonatoacetate for enhanced biological activity:

- Formulation Studies : Various formulations combining this compound with other excipients have been studied to improve its solubility and stability.

- Mechanism of Action : Investigations into the mechanism by which this compound interacts with cell membranes are ongoing, with preliminary results suggesting that it disrupts lipid bilayers, leading to increased permeability and eventual cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.